molecular formula C12H14N2 B071148 1-(3-Methylbut-3-en-2-yl)benzimidazole CAS No. 186527-71-9

1-(3-Methylbut-3-en-2-yl)benzimidazole

Cat. No.: B071148
CAS No.: 186527-71-9
M. Wt: 186.25 g/mol
InChI Key: XDUDLMDQYVRKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbut-3-en-2-yl)benzimidazole is a heterocyclic organic compound that features a benzimidazole core substituted with a 3-methylbut-3-en-2-yl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-3-en-2-yl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 3-methylbut-3-en-2-one under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale batch reactions using similar condensation methods. The reaction conditions are optimized for yield and purity, and the product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-3-en-2-yl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-(3-Methylbut-3-en-2-yl)benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-3-en-2-yl)benzimidazole involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylbut-3-en-2-yl)benzimidazole is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(3-methylbut-3-en-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)10(3)14-8-13-11-6-4-5-7-12(11)14/h4-8,10H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDLMDQYVRKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.